Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium

Description

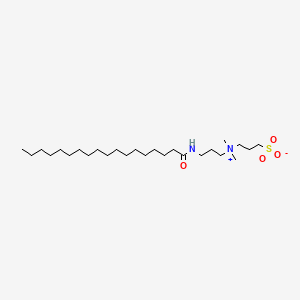

Chemical Structure:

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is a zwitterionic quaternary ammonium compound featuring:

- A dimethylammonium cationic group.

- A 3-sulphonatopropyl anionic group (providing sulfonate functionality).

- A 3-stearamidepropyl chain (C18 stearic acid-derived amide group).

Properties

CAS No. |

20284-67-7 |

|---|---|

Molecular Formula |

C26H54N2O4S |

Molecular Weight |

490.8 g/mol |

IUPAC Name |

3-[dimethyl-[3-(octadecanoylamino)propyl]azaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C26H54N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)27-22-19-23-28(2,3)24-20-25-33(30,31)32/h4-25H2,1-3H3,(H-,27,29,30,31,32) |

InChI Key |

IJUDDZYXRAJREZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium typically involves the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)stearamide . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Step 1: Synthesis of N-(3-dimethylaminopropyl)stearamide by reacting stearic acid with 3-dimethylaminopropylamine.

Step 2: Quaternization of N-(3-dimethylaminopropyl)stearamide with 1,3-propane sultone to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound meets industrial standards for purity and performance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is utilized in several scientific research fields, including:

Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.

Biology: In cell culture and molecular biology as a detergent to solubilize proteins and lipids.

Industry: Used in formulations for personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. This property is particularly useful in biochemical assays and drug delivery systems .

Comparison with Similar Compounds

Key Properties :

- Amphiphilic nature : Combines hydrophilic sulfonate and hydrophobic stearamide groups, enabling surfactant-like behavior.

- Zwitterionic character : Balanced charge enhances solubility in polar solvents and stability in aqueous environments.

- Applications : Likely used in specialized detergents, hydrogels, or biomedical adhesives due to its dual charge and long alkyl chain .

CAS Registry : 88992-91-0 (registered on 31/05/2018) .

Comparison with Structurally Similar Compounds

[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulphonatopropyl)ammonium hydroxide (SBMA)

Structure : Contains a methacryloyloxyethyl group instead of stearamidepropyl.

Properties :

Dodecyldimethyl(3-sulphonatopropyl)ammonium

Structure : Substitutes stearamidepropyl with a dodecyl (C12) chain.

Properties :

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

Structure : Cholamide (steroid-derived) group replaces stearamidepropyl.

Properties :

Dimethyl(3-sulphonatopropyl)tetradecylammonium

Structure : Tetradecyl (C14) chain instead of stearamidepropyl.

Properties :

- Intermediate hydrophobicity : Balances solubility and micelle formation.

- Thermal stability : Higher than dodecyl variants due to longer alkyl chain.

CAS : 7378-99-6 .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium, commonly referred to as a sulfobetaine, is a zwitterionic surfactant with significant applications in biochemistry and materials science. This compound exhibits unique biological activities that make it valuable in various fields, including pharmaceuticals, biotechnology, and materials engineering.

- Molecular Formula : C₁₃H₂₉NO₃S

- Molecular Weight : 279.439 g/mol

- Melting Point : 212-215 °C

- LogP : -3.63 (indicating high hydrophilicity)

These properties contribute to its effectiveness as a surfactant and its compatibility with biological systems.

The biological activity of this compound can be attributed to its surfactant properties, which facilitate interactions with cell membranes and proteins. The zwitterionic nature allows it to stabilize proteins and enhance solubility in aqueous environments, making it useful in various biochemical applications.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that sulfobetaine compounds exhibit antimicrobial properties against a range of bacteria and fungi. This is particularly relevant in the development of antimicrobial coatings for medical devices.

-

Cell Membrane Interaction

- The compound can disrupt lipid bilayers, leading to increased permeability. This property is exploited in drug delivery systems where enhanced cellular uptake of therapeutic agents is desired.

-

Biocompatibility

- Zwitterionic surfactants like this compound are known for their low toxicity and biocompatibility, making them suitable for use in biomedical applications such as drug formulation and tissue engineering.

Case Study 1: Antimicrobial Coatings

A recent study investigated the use of this compound as a coating for catheters. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus, demonstrating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Drug Delivery Systems

Research has explored the incorporation of this compound into liposomal formulations aimed at enhancing the delivery of chemotherapeutics. The findings revealed improved drug encapsulation efficiency and release profiles, suggesting that the compound enhances the therapeutic efficacy of the loaded drugs.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₉NO₃S |

| Molecular Weight | 279.439 g/mol |

| Melting Point | 212-215 °C |

| LogP | -3.63 |

| Antimicrobial Efficacy | Effective against S. aureus |

Research Findings

- Stability Studies : Research indicates that this compound maintains stability across a range of pH levels (5-9), making it suitable for various biological environments.

- Protein Solubilization : In protein purification processes, this compound has been shown to enhance protein solubility and stability during chromatographic procedures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.